molecular formula C10H10ClNO B13747562 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene CAS No. 34123-50-7

2-Chloro-4-isocyanato-1-(1-methylethyl)benzene

Cat. No.: B13747562
CAS No.: 34123-50-7
M. Wt: 195.64 g/mol
InChI Key: ATVMYSGNLDWVSC-UHFFFAOYSA-N
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Description

2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.646 g/mol . It is an aromatic compound featuring a benzene ring substituted with a chlorine atom, an isocyanate group, and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene typically involves the reaction of 2-chloro-4-nitro-1-(1-methylethyl)benzene with phosgene in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the reactions and to ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyanato-1-(1-methylethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-isocyanato-1-(1-methylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of surfaces and the development of new materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-isocyanato-1-isopropylbenzene
  • 2,4-Diisocyanato-1,3,5-tris(1-methylethyl)benzene

Uniqueness

2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanato-substituted benzenes. The presence of the isopropyl group also influences its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

34123-50-7

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-chloro-4-isocyanato-1-propan-2-ylbenzene

InChI

InChI=1S/C10H10ClNO/c1-7(2)9-4-3-8(12-6-13)5-10(9)11/h3-5,7H,1-2H3

InChI Key

ATVMYSGNLDWVSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N=C=O)Cl

Origin of Product

United States

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